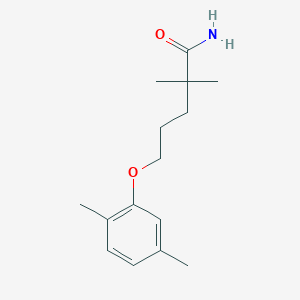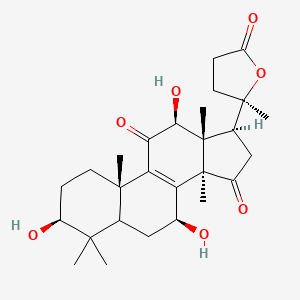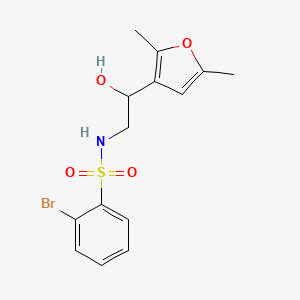![molecular formula C27H24N4O2 B2538610 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251545-25-1](/img/new.no-structure.jpg)
2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
Properties
CAS No. |
1251545-25-1 |
|---|---|
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.515 |
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
InChI Key |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)
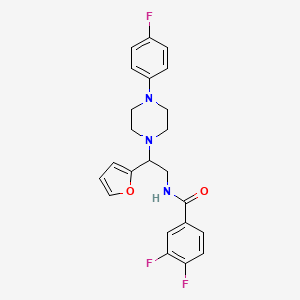
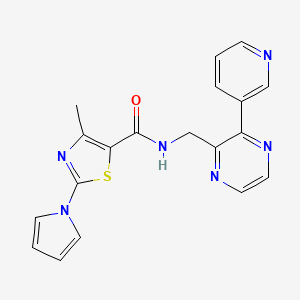
![7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2538534.png)
![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)
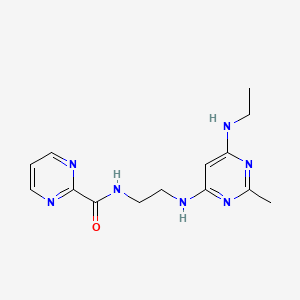
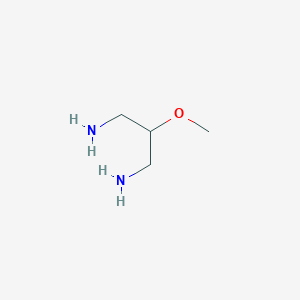
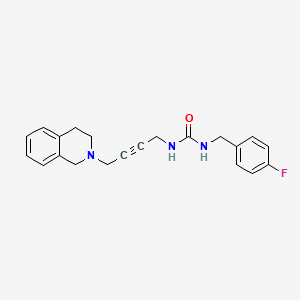
![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)
